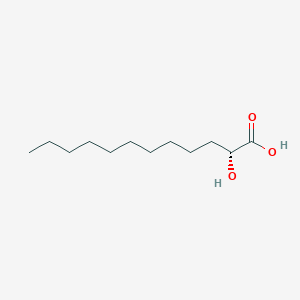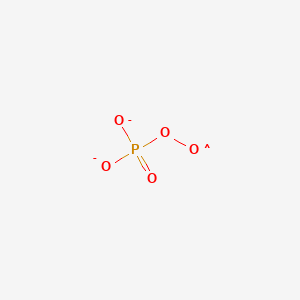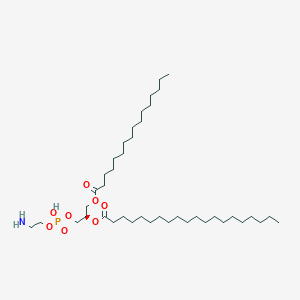
(R)-2-hydroxylauric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-hydroxylauric acid is the (R)-enantiomer of 2-hydroxylauric acid. It is an enantiomer of a (S)-2-hydroxylauric acid.
Aplicaciones Científicas De Investigación
Biocatalytic Production
- Biocatalytic Methods for Production : (R)-2-Hydroxybutyric acid, a structurally similar compound to (R)-2-hydroxylauric acid, has been produced using biocatalytic methods. These methods involve the use of specific microorganisms, such as Gluconobacter oxydans, which can transform inexpensive and non-toxic compounds into the desired product. This approach offers an economically viable route for production (Gao et al., 2012).
Synthesis Methods
- Synthesis via Enantioselective Reduction : The synthesis of (R)-2-hydroxy-4-phenylbutyric acid, another structurally similar compound to this compound, can be achieved through enantioselective reduction of α-ketoacid. Various methods, including enzymatic and chemical hydrogenation processes, have been explored for this purpose (Schmidt et al., 1992).
Application in Biodegradable Polymers
- Production for Biopolymer Synthesis : (R)-Hydroxyalkanoic acids, similar to this compound, are used as building blocks in the synthesis of fine chemicals and biopolymers. The production of these acids through fermentation processes, especially using sustainable resources like wood extract hydrolysates, has been studied to enhance the efficiency of polyhydroxyalkanoic acids (PHA) production (Wang & Liu, 2014).
Pharmaceutical Applications
- Precursor for Pharmaceutical Products : Compounds like (R)-2-hydroxy-4-phenylbutyric acid, structurally related to this compound, serve as precursors for the production of pharmaceuticals such as Angiotensin-Converting Enzyme (ACE) inhibitors. Different synthesis techniques have been compared to optimize the production of these intermediates (Schmidt et al., 1992).
Industrial Applications
- Industrial Scale Production Techniques : Methods for efficient production of similar compounds on an industrial scale, such as the production of (R)-3-hydroxybutyric acid by specific bacterial strains, have been developed. These methods focus on optimizing conditions for maximum yield and include techniques like fed-batch cultivation (Yokaryo et al., 2018).
Environmental Impact
- Degradation and Stability Studies : Research on the hydrolytic degradation of poly[(R)-3-hydroxybutyric acid] in various conditions has provided insights into the environmental impact and stability of these biopolymers. Such studies are crucial for understanding the life cycle and sustainability of materials derived from this compound and its related compounds (Saeki et al., 2005).
Enzymatic Activity Research
- Cytochrome P450 Enzyme Studies : Research on the metabolism of lauric acid, which is structurally related to this compound, has been used to establish assays for studying cytochrome P450 4A11 enzyme activity. Such studies aid in the understanding of metabolic pathways and the development of inhibitors (Choi et al., 2018).
Propiedades
Número CAS |
70267-25-3 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(2R)-2-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1 |
Clave InChI |
YDZIJQXINJLRLL-LLVKDONJSA-N |
SMILES isomérico |
CCCCCCCCCC[C@H](C(=O)O)O |
SMILES |
CCCCCCCCCCC(C(=O)O)O |
SMILES canónico |
CCCCCCCCCCC(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(4-Butyl-phenyl)-ethylidene]-N'-(2-methyl-6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine](/img/structure/B1242954.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]benzamide](/img/structure/B1242955.png)
![4-[1-(3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B1242956.png)
![(2r,3ar,6s,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6-Hydroxy-7-(Methylamino)hexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1242960.png)
![3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-4,13,14,23-tetraethyl-3,8,19,24-tetramethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1(25),2(29),3,5,7,9,11,13,15,17,19,21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B1242962.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B1242966.png)
![[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B1242967.png)



